N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the benzothiazole class This compound is characterized by the presence of a chlorinated benzothiazole ring, a cyano group, and a pyridinylmethyl substituent
Mechanism of Action
Target of Action
The primary target of the compound N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is the cyclo-oxygenase (COX) enzymes, specifically COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound this compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .
Pharmacokinetics
The compound’s effectiveness suggests that it has suitable absorption, distribution, metabolism, and excretion properties to exert its anti-inflammatory and analgesic effects .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by reacting aniline with potassium thiocyanate in the presence of glacial acetic acid.
Chlorination: The benzothiazole ring is then chlorinated using phosphorus oxychloride to introduce the chlorine atom at the 6-position.
Coupling with Pyridinylmethyl Group: The chlorinated benzothiazole is coupled with pyridin-2-ylmethylamine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the benzothiazole ring.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the benzothiazole ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Reduction Products: The primary amine derivative is a common product of cyano group reduction.
Oxidation Products: Oxidation can yield sulfoxides or sulfones depending on the extent of the reaction.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Antimicrobial Activity: The compound and its derivatives have shown moderate to good inhibition against various bacterial and fungal strains.
Cancer Research: Some studies have explored its efficacy against certain cancer cell lines.
Material Science: The compound is also studied for its potential use in organic electronics and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Shares the benzothiazole core but differs in the substituents, leading to variations in biological activity.
1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole Derivatives: These compounds also contain the benzothiazole ring and exhibit similar antimicrobial properties.
1,3,4-oxadiazole Derivatives: Another class of compounds with comparable structural features and biological activities.
Uniqueness
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit COX enzymes and its antimicrobial efficacy make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4OS/c22-16-8-9-18-19(11-16)28-21(25-18)26(13-17-3-1-2-10-24-17)20(27)15-6-4-14(12-23)5-7-15/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPESJLKQRNRKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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